molecular formula C7H3BrClFN2 B8248531 2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile

2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile

Cat. No.: B8248531
M. Wt: 249.47 g/mol
InChI Key: WTEVGNNNPFJCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile is an organic compound with the molecular formula C7H3BrClFN It is a derivative of benzonitrile, characterized by the presence of amino, bromo, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a suitable benzonitrile derivative, followed by amination. For instance, a precursor such as 2,4-dibromo-3-chloro-6-fluorobenzonitrile can be subjected to nucleophilic substitution reactions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromo, chloro, fluoro) can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium fluoride in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while oxidation can produce nitro compounds.

Scientific Research Applications

2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-bromo-3-chloro-6-fluorobenzene
  • 2-Amino-4-bromo-3-chloro-6-fluorophenol
  • 2-Amino-4-bromo-3-chloro-6-fluorotoluene

Uniqueness

2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both electron-withdrawing (bromo, chloro, fluoro) and electron-donating (amino) groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-4-bromo-3-chloro-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-4-1-5(10)3(2-11)7(12)6(4)9/h1H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEVGNNNPFJCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.